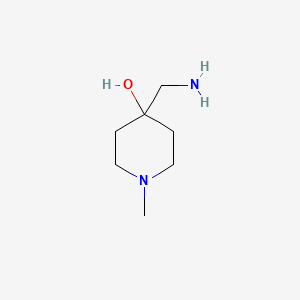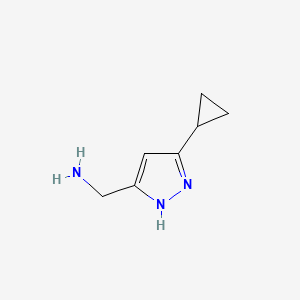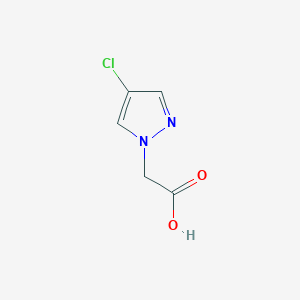
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde (PTPC) is an organic compound that is used in scientific research for a variety of applications. PTPC is a member of the thiophene family and is a heterocyclic aromatic compound. It is a colorless solid that is soluble in most organic solvents and has a molecular weight of 182.27 g/mol. PTPC is a versatile compound and has been used in a variety of research applications, ranging from chemical synthesis to drug design and development.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, similar in structure to 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde, and evaluated their antimicrobial activity against various bacteria and fungi. These compounds, including ones with thiophene moieties, showed promising antimicrobial properties (Hamed et al., 2020).
Fluorescent Sensing
Zhang et al. (2016) developed a compound, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), that exhibited strong fluorescence quenching in the presence of Fe3+ ions, suggesting potential use in metal ion sensing. This indicates that similar thiophene derivatives could be used in fluorescent sensors (Zhang et al., 2016).
Synthesis of Novel Compounds
Bayrak et al. (2009) reported the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving thiophene derivatives. These compounds exhibited significant antimicrobial activity, demonstrating the utility of thiophene derivatives in synthesizing bioactive compounds (Bayrak et al., 2009).
Chemical Characterization
Abdel-fattah and Attaby (2012) characterized benzothiophene-2-carbaldehyde, which shares a thiophene unit with this compound. Their work included analysis through spectral methods and provided insights into the chemical properties of such compounds (Abdel-fattah & Attaby, 2012).
Multicomponent Synthesis
Dyachenko et al. (2015) synthesized substituted tetrahydroquinoline-3-carbonitriles using thiophene-2-carbaldehyde, showing the potential of thiophene derivatives in multicomponent synthesis processes (Dyachenko et al., 2015).
Oxidation Studies
Aleksandrov et al. (2011) studied the oxidation of thiophene-2-carbaldehydes, providing valuable information on the chemical reactivity of thiophene derivatives under oxidative conditions (Aleksandrov et al., 2011).
Copper(II) Derivatives
Gómez-Saiz et al. (2003) investigated pyridine-2-carbaldehyde thiosemicarbazone derivatives, revealing the potential of thiophene derivatives in forming complexes with copper(II), which could be relevant for catalysis or material science applications (Gómez-Saiz et al., 2003).
Inflammation Medication Studies
Bilavendran et al. (2019) synthesized pyrazolo-pyridine analogs containing thiophene moieties and assessed their anti-inflammatory properties. This highlights the potential therapeutic applications of thiophene derivatives in inflammation regulation (Bilavendran et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its small molecular weight (18126 g/mol) suggests that it may have good bioavailability .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Propiedades
IUPAC Name |
5-pyrrolidin-1-ylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPJWADUBFTGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427664 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24372-47-2 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)



![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)








